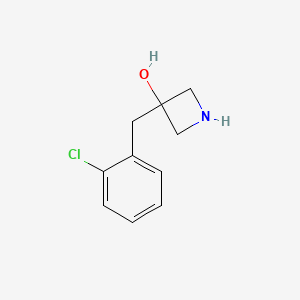

3-(2-Chlorobenzyl)azetidin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12ClNO |

|---|---|

Molekulargewicht |

197.66 g/mol |

IUPAC-Name |

3-[(2-chlorophenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |

InChI-Schlüssel |

VKIBKPBSSMDKRB-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)(CC2=CC=CC=C2Cl)O |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies for Azetidin 3 Ols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds like 3-(2-Chlorobenzyl)azetidin-3-ol. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Application of 1D and 2D NMR Techniques for Azetidinol (B8437883) Frameworks

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of the azetidinol framework. researchgate.net In the ¹H NMR spectrum of 3-(2-Chlorobenzyl)azetidin-3-ol, specific proton signals corresponding to the aromatic ring of the chlorobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the azetidine (B1206935) ring are expected. The chemical shifts of the azetidine ring protons are particularly informative about the substitution pattern and ring conformation.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would reveal couplings between adjacent protons, for instance, between the methylene protons on the azetidine ring. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum. nih.gov More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), which are crucial for connecting the 2-chlorobenzyl substituent to the azetidine ring at the C3 position. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Chlorobenzyl)azetidin-3-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine CH₂ | 3.5 - 4.5 | 50 - 60 |

| Benzyl (B1604629) CH₂ | ~3.0 | 40 - 45 |

| Aromatic CH | 7.1 - 7.5 | 127 - 135 |

| Quaternary C (C-OH) | - | 65 - 75 |

| Quaternary C (Aromatic) | - | 130 - 140 |

Note: These are predicted values based on data from analogous structures. Actual experimental values may vary.

Stereochemical Assignment via NMR Spectroscopy

For molecules with stereocenters, such as potential enantiomers or diastereomers of substituted azetidinols, NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful technique for determining relative stereochemistry. bldpharm.com NOESY (Nuclear Overhauser Effect Spectroscopy), a 2D NMR experiment, detects through-space interactions between protons that are in close proximity (typically < 5 Å). mdpi.com For 3-(2-Chlorobenzyl)azetidin-3-ol, if it were to exist as part of a more substituted, chiral azetidine ring, NOESY could be used to determine the relative orientation of the substituents. For instance, an NOE correlation between a proton on the benzyl group and a specific proton on the azetidine ring would indicate their cis relationship. The magnitude of proton-proton coupling constants (J-values) can also provide valuable information about the dihedral angles between adjacent protons, which helps in assigning the relative stereochemistry in the rigid four-membered ring system. google.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and can also offer insights into its conformational state.

In the IR spectrum of 3-(2-Chlorobenzyl)azetidin-3-ol, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol. The N-H stretching of the secondary amine in the azetidine ring would likely appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹) would also be present. The C-Cl stretch of the chlorobenzyl group is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. nih.govchemicalbook.com

Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations of the benzene (B151609) ring would give rise to strong signals in the 1600-1450 cm⁻¹ region. The breathing mode of the aromatic ring is also a characteristic Raman band. researchgate.net While specific data for 3-(2-Chlorobenzyl)azetidin-3-ol is not widely published, analysis of related compounds such as 3-aminobenzyl alcohol provides a basis for spectral interpretation. nih.gov

Table 2: Expected Vibrational Frequencies for 3-(2-Chlorobenzyl)azetidin-3-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) | IR |

| N-H (amine) | Stretching | 3300 - 3500 | IR |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aliphatic C-H | Stretching | < 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-O (alcohol) | Stretching | 1000 - 1260 | IR |

| C-Cl | Stretching | 600 - 800 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nih.gov For 3-(2-Chlorobenzyl)azetidin-3-ol (Molecular Weight: 197.66 g/mol ), the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 198. bldpharm.com

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation is often predictable and provides a structural fingerprint of the molecule. Key fragmentation pathways for 3-(2-Chlorobenzyl)azetidin-3-ol would likely involve:

Loss of the chlorobenzyl group: Cleavage of the C-C bond between the benzyl group and the azetidine ring would result in a prominent fragment corresponding to the chlorobenzyl cation (C₇H₆Cl⁺) at m/z 125/127 (due to chlorine isotopes) or the remaining azetidin-3-ol (B1332694) fragment. researchgate.netresearchgate.net

Cleavage of the azetidine ring: The strained four-membered ring can undergo fragmentation, leading to various smaller charged species.

Loss of a hydroxyl radical: A peak corresponding to [M-17]⁺ could be observed due to the loss of the OH group.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition, further confirming the molecular formula C₁₀H₁₂ClNO. rsc.org

Table 3: Predicted Mass Spectrometry Fragments for 3-(2-Chlorobenzyl)azetidin-3-ol

| m/z | Possible Fragment Ion | Description |

| 198 | [C₁₀H₁₂ClNO + H]⁺ | Protonated molecular ion |

| 180 | [C₁₀H₁₀ClN]⁺ | Loss of H₂O |

| 125/127 | [C₇H₆Cl]⁺ | Chlorobenzyl cation |

| 73 | [C₄H₈N]⁺ | Fragment from azetidine ring cleavage |

X-ray Crystallography for Solid-State Structural Determination of Azetidin-3-ol Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like 3-(2-Chlorobenzyl)azetidin-3-ol, obtaining a single crystal suitable for X-ray diffraction would unambiguously confirm its molecular structure, including the substitution pattern on the azetidine and benzene rings.

The crystallographic data would reveal the puckering of the azetidine ring and the relative orientation of the 2-chlorobenzyl and hydroxyl substituents. Furthermore, the analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which govern the supramolecular architecture. While crystallographic data for 3-(2-Chlorobenzyl)azetidin-3-ol itself is not publicly available, studies on other complex azetidine derivatives demonstrate the power of this technique in providing unequivocal structural proof. rsc.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration (if applicable)

Since 3-(2-Chlorobenzyl)azetidin-3-ol possesses a chiral center at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a key technique for studying chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light, which is non-zero only for chiral compounds.

A CD spectrum of an enantiomerically pure or enriched sample of 3-(2-Chlorobenzyl)azetidin-3-ol would show characteristic Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of its chromophores (e.g., the benzene ring). The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. medchemexpress.com Therefore, CD spectroscopy can be used as a rapid and sensitive method for determining the optical purity of a synthetic sample.

Furthermore, by comparing the experimental CD spectrum with that predicted by quantum-chemical calculations for a specific enantiomer (e.g., (R) or (S)), the absolute configuration of the molecule can often be assigned. This is a powerful alternative or complement to the more demanding method of X-ray crystallography of a derivative containing a heavy atom of known configuration.

Computational and Theoretical Investigations of 3 2 Chlorobenzyl Azetidin 3 Ol and Azetidin 3 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

At the heart of theoretical investigations into azetidinol (B8437883) systems are quantum chemical calculations. These methods provide a detailed picture of the electronic structure and the three-dimensional arrangement of atoms, which are fundamental to understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Azetidinols

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like azetidinols, striking a balance between accuracy and computational cost. academicjournals.org DFT studies can predict the optimized geometry of azetidinol derivatives, offering insights into how substituents alter the structure of the azetidine (B1206935) ring. These calculations are also used to determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). academicjournals.orgekb.eg The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg For instance, DFT has been employed to study the electronic properties of various heterocyclic compounds, providing reliable molecular structures and vibrational frequencies. academicjournals.org

Ab Initio Methods for High-Accuracy Predictions

For enhanced accuracy, ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled cluster (CC), though computationally demanding, can provide highly accurate data on the geometries and energies of azetidinols. q-chem.comresearchgate.net Ab initio calculations solve the electronic Schrödinger equation to yield valuable information about the system, including electron densities and energies. youtube.com They are particularly useful for obtaining precise predictions of bond lengths, bond angles, and torsional angles, which helps in understanding the subtle steric and electronic effects of substituents on the azetidine ring. For example, ab initio methods have been used to optimize the geometry of the azetidine molecule itself. researchgate.net

Conformational Analysis and Potential Energy Surfaces of the Azetidine Ring

Ring Puckering and Inversion Barriers in Azetidines

The azetidine ring exhibits a characteristic puckering. Gas-phase electron diffraction studies have shown that the ring configuration of azetidine is defined by a 37° dihedral angle. rsc.org Computational methods are key to mapping the potential energy surface (PES) associated with this puckering motion and the inversion of the nitrogen atom. This mapping reveals the most stable conformations and the transition states that connect them, enabling the calculation of energy barriers for these dynamic processes.

Influence of Substituents on Azetidinol Conformation

The introduction of substituents, such as the 2-chlorobenzyl group in 3-(2-Chlorobenzyl)azetidin-3-ol, significantly impacts the conformational preferences of the azetidine ring. researchgate.net A substituent's preference for an axial or equatorial position is determined by a combination of steric and electronic factors. Computational studies can quantify the energy difference between these conformers, thereby predicting the most stable three-dimensional structure. For example, studies on other substituted azetidines have shown that fluorine substitution can influence the ring pucker. researchgate.net The inherent strain in the small azetidine ring can also lead to stability issues, and the pKa of the azetidine nitrogen is a key factor in its stability. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for unraveling the mechanisms of chemical reactions involving azetidinols. By charting reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of their formation and reactivity. thescience.dev

Recent advancements have highlighted the use of computational models to guide the synthesis of azetidines. thescience.devmit.edu For instance, researchers have developed computational models to predict which compounds can react to form azetidines through photocatalysis, moving beyond trial-and-error approaches. thescience.dev These models can calculate frontier orbital energies to predict the feasibility of a reaction between different starting materials. thescience.dev This predictive power allows for the pre-screening of substrates, identifying those that are likely to be successful. thescience.dev Computational studies, sometimes coupled with experimental work, have also been used to investigate the diradical pathway in the aza Paternò-Büchi reaction, a method for synthesizing azetidines. researchgate.net

| Property | Computational Method | Significance |

| Optimized Molecular Geometry | DFT, Ab Initio | Predicts bond lengths, bond angles, and torsional angles. |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. |

| Ring Puckering Angle | Electron Diffraction, Computational Analysis | Characterizes the conformation of the four-membered ring. |

| Reaction Energy Profile | Computational Modeling | Elucidates reaction mechanisms by identifying transition states and intermediates. |

Transition State Characterization in Azetidine Synthesis

The synthesis of the azetidine ring, a strained four-membered heterocycle, often proceeds through transition states that are amenable to computational characterization. frontiersin.orgnih.gov Theoretical models can elucidate the energetics and geometries of these transient species, providing a rationale for observed reaction outcomes, such as regioselectivity and stereoselectivity.

For instance, in the intramolecular cyclization to form azetidines, computational studies can compare the activation barriers for the formation of the four-membered ring versus competing pathways, such as the formation of a five-membered pyrrolidine (B122466) ring. frontiersin.orgnih.gov Density Functional Theory (DFT) calculations have been employed to model the transition states in the synthesis of various azetidine derivatives. nih.gov These studies often reveal that the transition state geometry is influenced by factors such as the nature of the substituents on the reacting molecule and the choice of catalyst. frontiersin.orgnih.gov

In the context of synthesizing substituted azetidines, computational models can predict how different substituent groups will affect the stability of the transition state and, consequently, the reaction rate and product distribution. For example, the presence of a bulky group might favor a transition state that minimizes steric interactions. acs.org

Key Findings from Computational Studies on Azetidine Synthesis:

| Feature Modeled | Computational Method | Key Insights |

| Transition State Energies | DFT | Lower transition state energy for azetidine formation compared to pyrrolidine formation in specific catalyzed reactions. frontiersin.orgnih.gov |

| Reaction Pathways | DFT | Elucidation of stepwise versus concerted mechanisms in cycloaddition reactions forming azetidines. nih.gov |

| Catalyst Effects | DFT | Modeling the coordination of Lewis acids to substrates can explain observed regioselectivity. frontiersin.orgnih.gov |

| Substituent Effects | Ab initio methods | Predicting the influence of electron-donating or -withdrawing groups on cyclization efficiency. |

Computational Exploration of Azetidine Ring-Opening Pathways

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a characteristic that is both a potential liability in terms of stability and a valuable feature for synthetic applications. rsc.orgnih.gov Computational chemistry is a key tool for investigating the mechanisms and energetics of these ring-opening processes.

Theoretical studies can model the attack of a nucleophile on the azetidine ring, identifying the preferred site of attack and the structure of the transition state. acs.orgchemrxiv.orgacs.org For a compound like 3-(2-Chlorobenzyl)azetidin-3-ol, computational analysis could predict whether the nucleophile would attack at the C2 or C4 position and how the 2-chlorobenzyl and hydroxyl substituents influence this regioselectivity.

Furthermore, computational models can explore the role of acid or base catalysis in facilitating ring-opening. nih.gov These models can simulate the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack, and calculate the corresponding reduction in the activation energy barrier. nih.gov In some cases, computational studies have revealed unexpected rearrangement pathways following the initial ring-opening event. acs.org

Computed Aspects of Azetidine Ring-Opening:

| Pathway Investigated | Computational Approach | Significant Findings |

| Nucleophilic Attack | DFT, Ab initio | Determination of the transition state structures and activation energies for SN2-type ring-opening. acs.orgchemrxiv.orgacs.org |

| Acid-Catalyzed Opening | DFT with solvation models | Quantification of the lowering of the activation barrier upon protonation of the azetidine nitrogen. nih.gov |

| Thermal Ring-Opening | DFT | Prediction of electrocyclic ring-opening to form aza-dienes and the associated energy profiles. nih.gov |

| Enzymatic Hydrolysis | QM/MM | Elucidation of the active site interactions and catalytic mechanism in enzymatic ring-opening of azetidine-2-carboxylate. rsc.org |

Spectroscopic Property Prediction from Theoretical Models (e.g., NMR, IR, UV-Vis)

Theoretical models are increasingly used to predict the spectroscopic properties of molecules, providing a valuable tool for structure verification and the interpretation of experimental data. elixirpublishers.comuq.edu.aunih.gov For 3-(2-Chlorobenzyl)azetidin-3-ol, computational methods can generate predicted NMR, IR, and UV-Vis spectra that can be compared with experimental results.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govmestrelab.commestrelab.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental values. uq.edu.au This can be particularly useful for assigning complex spectra and for distinguishing between different isomers.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. unist.ac.krresearchgate.net This information is valuable for identifying the functional groups present in a molecule and for studying conformational changes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic transitions of a molecule, which are observed in its UV-Vis spectrum. arxiv.orgresearchgate.net These calculations can help to understand the electronic structure of the molecule and the nature of its chromophores.

Predicted Spectroscopic Data for Azetidinol Systems:

| Spectroscopic Technique | Computational Method | Information Obtained |

| NMR | GIAO, CSGT (with DFT) | Prediction of ¹H and ¹³C chemical shifts and coupling constants. uq.edu.aunih.gov |

| IR | DFT, Ab initio | Calculation of vibrational frequencies and intensities, aiding in functional group identification. unist.ac.krresearchgate.net |

| UV-Vis | TD-DFT | Prediction of electronic transition energies and oscillator strengths, corresponding to absorption maxima. arxiv.orgresearchgate.net |

Analysis of Ring Strain Energy and Stability in Azetidine Systems

The azetidine ring is characterized by a significant amount of ring strain, estimated to be around 25-26 kcal/mol. rsc.orgresearchgate.net This strain is a consequence of the deviation of the bond angles from the ideal tetrahedral angle and torsional strain. Computational methods are well-suited for quantifying this strain energy and for analyzing its impact on the stability and reactivity of azetidine-containing molecules. rsc.orgresearchgate.netrsc.org

Ring strain energy can be calculated using various theoretical approaches, such as by comparing the heat of formation of the cyclic molecule with that of an appropriate acyclic reference compound. These calculations can help to rationalize the observed reactivity of azetidines, such as their propensity to undergo ring-opening reactions. rsc.orgnih.gov

For substituted azetidines like 3-(2-Chlorobenzyl)azetidin-3-ol, computational analysis can determine how the substituents affect the ring strain. For example, bulky substituents may increase the strain due to steric interactions, while certain electronic effects could potentially stabilize the ring.

Computational Insights into Azetidine Ring Strain:

| Aspect Analyzed | Computational Method | Key Findings |

| Ring Strain Energy | Homodesmotic reactions, DFT | Quantification of the strain energy in azetidine and its derivatives, confirming its high value compared to larger rings. rsc.orgresearchgate.net |

| Conformational Analysis | Ab initio, DFT | Determination of the preferred puckered conformation of the azetidine ring and the energy barrier to ring inversion. |

| Substituent Effects | DFT | Evaluation of how different substituents at various positions on the ring influence its stability and strain. |

Intermolecular Interactions and Hydrogen Bonding in Azetidinol Systems

The presence of a hydroxyl group and a nitrogen atom in azetidinol systems like 3-(2-Chlorobenzyl)azetidin-3-ol makes them capable of participating in intermolecular hydrogen bonding. nih.govmdpi.comwestminster.ac.uk These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility, as well as its behavior in biological systems. nih.govmdpi.comfrontiersin.org

Computational methods can be used to model these intermolecular interactions in detail. nih.govpvamu.edu By calculating the geometries and energies of dimers or larger clusters of molecules, it is possible to identify the preferred hydrogen bonding motifs and to quantify their strength. nih.govnih.gov

For 3-(2-Chlorobenzyl)azetidin-3-ol, computational studies could explore the various possible hydrogen bonding arrangements, such as those involving the hydroxyl group as a donor and the nitrogen atom as an acceptor, or vice versa. These models can also investigate the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom or the chlorine atom of the benzyl (B1604629) group.

Theoretical Studies of Hydrogen Bonding in Azetidinols:

| Interaction Modeled | Computational Approach | Insights Gained |

| Dimer Geometries and Energies | DFT, MP2 | Identification of the most stable hydrogen-bonded dimers and quantification of the interaction energies. nih.gov |

| Hydrogen Bond Networks | Molecular Dynamics (MD) simulations | Simulation of the behavior of the molecules in the condensed phase and analysis of the extended hydrogen bonding networks. |

| Intramolecular H-bonding | AIM, NBO analysis | Determination of the presence and strength of intramolecular hydrogen bonds and their effect on the molecular conformation. frontiersin.org |

Synthesis and Structure Reactivity Relationships of Derivatives and Analogs of 3 2 Chlorobenzyl Azetidin 3 Ol

Modification of the Azetidine (B1206935) Ring System: Synthesis of Substituted Azetidin-3-ols

The synthesis of substituted azetidin-3-ols often proceeds through the corresponding azetidin-3-one (B1332698) precursors. A variety of methods have been developed to construct the substituted azetidine-3-one core, which can then be reduced to the desired azetidin-3-ol (B1332694).

One flexible approach involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov This method allows for the synthesis of azetidin-3-ones with diverse substituents at the 2-position. The reaction tolerates a range of functional groups, including halogens and azides, providing access to a variety of functionalized azetidine rings. nih.gov The subsequent reduction of the ketone functionality furnishes the corresponding azetidin-3-ol.

Another significant route is the intramolecular aminolysis of 3,4-epoxy amines. This base-induced cyclization of N-alkylamino oxiranes is a direct method for producing 1-alkyl-3-azetidinols. acs.org More advanced strategies, such as the oxidative amination of allenes, have been developed to create densely functionalized, fused azetidin-3-ones, which serve as precursors to highly substituted azetidin-3-ols. nih.govresearchgate.netnih.gov These methods provide excellent control over diastereoselectivity. nih.govresearchgate.netnih.gov

Furthermore, the reduction of β-lactams (azetidin-2-ones) is a widely used and convenient method for accessing the azetidine scaffold, typically retaining the stereochemistry of the ring substituents. acs.orgrsc.org The choice of synthetic strategy depends on the desired substitution pattern on the azetidine ring.

| Substituent at C2 | Starting Material | Yield (%) | Notes |

|---|---|---|---|

| Phenyl (Ph) | N-propargylsulfonamide with Ph group | 81 | Standard reaction conditions. |

| Cyclohexyl (Cy) | N-propargylsulfonamide with Cy group | 85 | Demonstrates tolerance for bulky alkyl groups. |

| 4-Chlorophenyl | N-propargylsulfonamide with 4-Cl-Ph group | 80 | Tolerates halogen functional groups. |

| tert-Butyl (t-Bu) | N-propargylsulfonamide with t-Bu group | <35 | Lower yield attributed to steric hindrance. |

Variation of the N-Substituent and Benzyl (B1604629) Moiety: Impact on Chemical Behavior

The substituents on the azetidine nitrogen (N-substituent) and the C3-benzyl group significantly influence the compound's reactivity and properties. The nature of the N-substituent is particularly crucial in controlling reaction pathways. For instance, in certain transformations, the N-substituent can affect the degree of epimerization at the C2 position. It has been observed that while an N-benzyl (N-Bn) analog might show no epimerization, the corresponding N-methyl (N-Me) azetidine can undergo extensive epimerization, highlighting the electronic and steric impact of the N-substituent. rsc.org

The electronic properties of N-aryl substituents on related N-heterocyclic carbenes (NHCs) have been shown to have a significant impact on the acidity of the azolium ring and the reversibility of intermediate formation in catalytic cycles. nih.gov While not a direct study on azetidinols, these findings suggest that modifying the electronic nature of an N-aryl substituent on the azetidine ring could similarly tune its reactivity.

Variations in the benzyl moiety, such as the introduction of substituents on the phenyl ring, also modulate chemical behavior. The presence of the chloro group in the ortho position of the 3-benzyl group, as in the parent compound, influences the electronic properties and conformational preferences of the molecule. Studies on related N-(2-chlorobenzyl)-substituted heterocycles have shown that this specific substitution can lead to slight increases in biological activity, suggesting that the position and nature of the substituent on the benzyl ring are key factors in fine-tuning molecular function. nih.gov

| N-Substituent | Reaction/Observation | Impact on Chemical Behavior | Reference |

|---|---|---|---|

| Benzyl (Bn) | Epimerization at C2 | No epimerization observed. | rsc.org |

| Methyl (Me) | Epimerization at C2 | Extensive epimerization observed. | rsc.org |

| Benzhydryl (Bh) | Photochemical Norrish-Yang Cyclization | Facilitates cyclization and subsequent ring-opening. | beilstein-journals.org |

| tert-Butoxycarbonyl (Boc) | Aza-Michael Addition | Common protecting group allowing for controlled additions. | mdpi.com |

Preparation of Azetidin-3-ol Derivatives with Heterocyclic Substituents

Introducing heterocyclic moieties into the azetidin-3-ol structure can lead to compounds with novel properties. A powerful method for achieving this is the aza-Michael addition of NH-heterocycles to an α,β-unsaturated ester precursor derived from N-Boc-azetidin-3-one. mdpi.com This strategy has been successfully employed to synthesize azetidine derivatives bearing various heterocyclic substituents at the C3 position.

The process begins with a Horner-Wadsworth-Emmons reaction on N-Boc-azetidin-3-one to create an exocyclic double bond with an acetate (B1210297) group. mdpi.com This Michael acceptor is then reacted with various nitrogen-containing heterocycles. For example, reactions with imidazole, benzimidazole, and indole (B1671886) have been shown to produce the corresponding C3-heterocyclic azetidine derivatives in moderate to good yields (53-56%). mdpi.com The regiochemistry of the addition can be confirmed by spectroscopic techniques. mdpi.com

This approach provides a modular and efficient route to a library of azetidin-3-ol analogs where the benzyl group is replaced by a variety of heterocyclic systems, attached via a carbon linker.

| Heterocycle | Precursor | Product | Yield (%) |

|---|---|---|---|

| Imidazole | (N-Boc-azetidin-3-ylidene)acetate | Azetidine-imidazole conjugate | 53 |

| Benzimidazole | (N-Boc-azetidin-3-ylidene)acetate | Azetidine-benzimidazole conjugate | 56 |

| Indole | (N-Boc-azetidin-3-ylidene)acetate | Azetidine-indole conjugate | 55 |

| 1,2,4-Triazole | (N-Boc-azetidin-3-ylidene)acetate | Azetidine-triazole conjugate | - |

Stereochemical Implications in Azetidinol (B8437883) Derivative Synthesis

The synthesis of specific stereoisomers of substituted azetidinols is critical, as biological activity is often dependent on the precise three-dimensional arrangement of functional groups. Several stereoselective strategies have been developed to control the stereochemistry of the azetidine ring.

A highly effective method for establishing chirality is through the use of chiral auxiliaries or catalysts. For instance, the synthesis of chiral azetidin-3-ones, the direct precursors to azetidin-3-ols, can be achieved with excellent enantiomeric excess (>98% e.e.) via a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The chirality is induced by a t-butanesulfinimine group, which acts as a chiral auxiliary. nih.gov

Similarly, the synthesis of cis-2,3-disubstituted azetidines can be accomplished with high diastereoselectivity through methods like diastereoselective hydrozirconation or the [2+2] annulation of aldehydes with aldimines. rsc.org A copper-catalyzed three-component boryl allylation of azetines has also been shown to produce cis-2,3-disubstituted azetidines with complete absolute and relative stereocontrol. acs.org These methods allow for the predictable creation of specific diastereomers. The stereochemistry of the substituents on the azetidine ring is typically preserved during subsequent transformations, such as the reduction of an azetidin-3-one to an azetidin-3-ol. acs.org

The transfer of axial chirality from an allene (B1206475) precursor to central chirality in a fused azetidin-3-one product represents another sophisticated approach to stereocontrol. nih.govresearchgate.netnih.gov These advanced methodologies underscore the importance and feasibility of accessing enantiomerically pure and diastereomerically defined azetidinol derivatives.

Elucidating Structure-Reactivity Correlations for Azetidinol Transformations

The reactivity of the azetidine ring is intrinsically linked to its structure, including its substitution pattern and inherent ring strain (approximately 25.2 kcal/mol). researchgate.net This strain can be harnessed to drive unique chemical transformations that are not readily accessible with less strained heterocyclic systems. rsc.orgrsc.org

The regioselectivity of ring-opening reactions, a major class of transformations for azetidines, is highly dependent on the nature of the substituents. magtech.com.cn Electronic effects often govern the reaction pathway. For example, azetidines with C2-unsaturated substituents (like aryl or carboxylate groups) tend to undergo cleavage of the C2-N bond due to stabilization of the transition state. magtech.com.cn Conversely, reactions involving sterically bulky nucleophiles are often controlled by steric hindrance, with the nucleophile attacking the less substituted carbon adjacent to the nitrogen. magtech.com.cn

A clear example of a structure-reactivity correlation was observed during the attempted synthesis of a furan-containing azetidin-3-one. Instead of the expected cyclization, a ring-opened imine was formed. This outcome was rationalized by the electron-rich nature of the furan (B31954) ring, which facilitated a ring-opening pathway over the desired intramolecular N-H insertion. nih.gov

Synthetic Utility of 3 2 Chlorobenzyl Azetidin 3 Ol As a Versatile Chemical Building Block

Role in the Construction of Complex Organic Molecules

The azetidine (B1206935) core is a valuable scaffold in medicinal chemistry, and 3-(2-Chlorobenzyl)azetidin-3-ol serves as a key intermediate for creating more elaborate molecules. nih.govnih.gov The strained four-membered ring is not merely a passive component; its structure provides distinct three-dimensional character while offering multiple points for diversification.

Synthetic chemists can leverage the functional handles of 3-(2-Chlorobenzyl)azetidin-3-ol to build molecular complexity:

N-Functionalization: The secondary amine of the azetidine ring is readily alkylated or acylated, allowing for the attachment of various side chains or other molecular fragments.

O-Functionalization: The tertiary hydroxyl group can be derivatized, for instance, by etherification or esterification, to introduce new functionalities or to act as a point of connection to other scaffolds.

C-H Functionalization: The aromatic ring provides sites for electrophilic aromatic substitution, enabling further modification of the benzyl (B1604629) moiety.

A notable application of densely functionalized azetidines is in the synthesis of complex fused, bridged, and spirocyclic ring systems. nih.gov For example, the core azetidine structure can be elaborated through multi-step sequences to generate novel and diverse molecular frameworks. nih.gov One common strategy involves the Staudinger ketene-imine cycloaddition to form the related azetidin-2-one (B1220530) (β-lactam) ring, which can then be further modified. nih.govprimescholars.com Azetidin-3-ones, which can be seen as the oxidation product of the title compound, are also recognized as versatile substrates for producing functionalized azetidines. nih.gov

Table 1: Synthetic Transformations for Building Molecular Complexity

| Reactive Site | Reaction Type | Potential Products | Relevance |

|---|---|---|---|

| Azetidine Nitrogen | N-Alkylation / N-Acylation | N-Substituted azetidines | Introduction of diverse side chains and building blocks. |

| Hydroxyl Group | Oxidation | Azetidin-3-one (B1332698) | Creates a ketone handle for further reactions (e.g., reductive amination, Wittig). nih.gov |

| Hydroxyl Group | Etherification / Esterification | Ethers, Esters | Masking the hydroxyl or linking to other molecules. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted benzyl derivatives | Modulation of electronic and steric properties. |

| Entire Scaffold | Cycloaddition / Annulation | Fused or spirocyclic systems | Generation of complex, three-dimensional architectures. nih.gov |

Precursor to Diverse Nitrogen-Containing Heterocycles (beyond Azetidines) via Ring Transformations

The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening and ring-expansion reactions. This reactivity allows azetidines to serve as valuable synthons for accessing other classes of nitrogen-containing heterocycles that might be more challenging to synthesize directly.

Functionalized 3-amino-2-azetidinones, which are structurally related to 3-(2-Chlorobenzyl)azetidin-3-ol, are known to be transformable into a variety of other heterocyclic systems. researchgate.net Using what is known as the "β-lactam synthon methodology," these strained rings can be converted into:

Imidazolidin-2-ones

Piperazines

Hydantoins

Pyrrolidines researchgate.net

These transformations typically involve a sequence of ring-opening by a nucleophile followed by an intramolecular cyclization to form a new, often larger, and thermodynamically more stable ring system. The specific outcome depends on the nature of the substituents on the azetidine ring and the reagents used. For instance, the strategic placement of functional groups can guide the regioselectivity of the ring-opening and the subsequent cyclization event, leading to the desired heterocyclic core. researchgate.net

Table 2: Examples of Ring Transformations Starting from Azetidine Scaffolds

| Starting Scaffold Type | Transformation Type | Resulting Heterocycle | Driving Force |

|---|---|---|---|

| Functionalized Azetidine/Azetidinone | Ring Expansion | Pyrrolidine (B122466) | Relief of ring strain. |

| Functionalized Azetidine/Azetidinone | Ring Expansion | Piperazine | Relief of ring strain. |

| Azetidine-fused system | Ring-Closing Metathesis | Azetidine-fused 8-membered ring | Formation of macrocyclic structures. nih.gov |

| 3-Amino-2-azetidinone | Rearrangement/Cyclization | Imidazolidin-2-one | β-lactam synthon methodology. researchgate.net |

Application as a Chiral Auxiliary or Ligand Precursor in Catalysis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Due to its structure, 3-(2-Chlorobenzyl)azetidin-3-ol possesses the key features of a potential chiral auxiliary.

The molecule is chiral at the C3 position, which bears the hydroxyl and 2-chlorobenzyl groups. Key structural attributes for this application include:

Stereogenic Center: The quaternary carbon C3 is a defined stereocenter.

Rigid Scaffold: The four-membered ring provides conformational rigidity, which helps in creating a well-defined steric environment.

Directing Groups: The bulky 2-chlorobenzyl group can effectively shield one face of a reactive center attached to the azetidine nitrogen, forcing an incoming reagent to attack from the opposite, less hindered face. The hydroxyl group can act as a coordinating site for Lewis acidic metals, further organizing the transition state and enhancing stereoselectivity.

In a typical application, the azetidine nitrogen of 3-(2-Chlorobenzyl)azetidin-3-ol would be acylated with a prochiral substrate. Subsequent reactions, such as enolate alkylation or aldol (B89426) additions, would proceed with high diastereoselectivity due to the directing influence of the chiral auxiliary. Finally, the auxiliary can be cleaved and recovered for reuse.

Furthermore, chiral azetidines can serve as precursors for the synthesis of chiral ligands used in transition-metal catalysis. The nitrogen atom and the hydroxyl group are excellent coordination sites for metals, and the chiral backbone can induce asymmetry in catalytic transformations like hydrogenations, C-C bond formations, or cycloadditions.

Integration into Scaffolds for Chemical Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules, known as chemical libraries. nih.gov These libraries are then screened for biological activity. The success of a DOS campaign often relies on a central scaffold that can be readily and diversely functionalized.

3-(2-Chlorobenzyl)azetidin-3-ol is an ideal candidate for such a scaffold. Its densely functionalized structure allows for diversification at multiple positions, leading to a wide variety of molecular frameworks. nih.gov Research has demonstrated the utility of azetidine-based scaffolds in generating large libraries of lead-like molecules. nih.gov For instance, a synthetic pathway starting from a related azetidine core was used to produce a library containing 1,976 distinct spirocyclic azetidines. nih.gov

The synthetic strategy for library generation would involve:

Scaffold Synthesis: Preparation of the core 3-(2-Chlorobenzyl)azetidin-3-ol structure.

Diversification: Parallel or combinatorial modification of the functional handles (amine, alcohol, aromatic ring) using a range of different building blocks. This can be performed using solid-phase synthesis to streamline the process.

Creation of Diverse Frameworks: Employing reactions that alter the core structure, such as the aforementioned ring transformations or cycloadditions, to generate fused, bridged, and spirocyclic systems, thereby increasing the three-dimensional diversity of the library. nih.gov

By systematically varying the substituents at each diversification point, a single azetidine scaffold can give rise to thousands of unique compounds, significantly expanding the chemical space explored in the search for new bioactive agents. nih.gov

Future Research Directions in Azetidin 3 Ol Chemistry

Development of Novel and Green Synthetic Methodologies for Azetidin-3-ols

The synthesis of azetidines, including azetidin-3-ols, has traditionally faced challenges due to the strained nature of the four-membered ring. acs.org Common methods often involve the cyclization of γ-amino alcohols or the ring-opening of epoxides. acs.org However, these methods can suffer from moderate yields and the need for harsh reaction conditions. acs.org Future research is increasingly focused on developing more efficient, stereoselective, and environmentally benign synthetic routes.

A significant advancement lies in the use of catalysis to construct the azetidine (B1206935) ring. For instance, lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even with sensitive functional groups present. frontiersin.orgnih.gov Another innovative approach involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion. nih.gov This method bypasses the need for toxic and potentially explosive diazo compounds, which are used in more traditional syntheses of azetidin-3-ones, the precursors to azetidin-3-ols. nih.gov

The principles of green chemistry are becoming paramount in synthetic organic chemistry, aiming to reduce waste and hazardous substance use. researchgate.net Future methodologies for azetidin-3-ol (B1332694) synthesis will likely incorporate strategies such as:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or performing reactions under solvent-free conditions. researchgate.net

Energy Efficiency: Utilizing microwave or ultrasound irradiation to shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

A comparison of traditional versus emerging green synthetic strategies highlights the potential for improvement:

| Feature | Traditional Methods (e.g., Gartner's) | Emerging Green Methods (e.g., Catalysis) |

| Starting Materials | Primary amines and epichlorohydrin (B41342) acs.org | Chiral N-propargylsulfonamides, cis-3,4-epoxy amines frontiersin.orgnih.gov |

| Reagents | Often stoichiometric, sometimes harsh conditions acs.org | Catalytic (e.g., Gold, Lanthanides), milder conditions frontiersin.orgnih.gov |

| Byproducts | Can generate significant waste acs.orgresearchgate.net | Reduced byproducts, higher atom economy nih.govresearchgate.net |

| Stereoselectivity | Can be difficult to control nih.gov | Often high, using chiral auxiliaries or catalysts nih.gov |

| Safety Concerns | Use of potentially explosive diazo compounds nih.gov | Avoids highly toxic or unstable reagents nih.gov |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The ring strain of the azetidine core is the primary driver of its reactivity. rsc.orgrsc.org While more stable than three-membered rings, the azetidine C-N bond can be cleaved under appropriate conditions, leading to diverse molecular architectures. Future research will delve deeper into harnessing this strain for novel chemical transformations beyond simple functionalization.

Key areas of exploration include:

Strain-Release Reactions: Designing new reactions that are energetically favored due to the relief of ring strain, leading to ring-opening or ring-expansion products. The electron-rich nature of a substituent on a β-lactam (an azetidin-2-one) can favor rearrangement to a larger tetrahydroquinoline ring system in the presence of Lewis acids. acs.org

Photocatalysis: The use of light and a photocatalyst can excite molecules from their ground state, enabling new reaction pathways. mit.edu Intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, driven by an Iridium(III) photocatalyst, has been reported for synthesizing azetidines. rsc.org

C-H Activation: Direct functionalization of C-H bonds on the azetidine ring is a highly atom-economical strategy that avoids pre-functionalization steps. Intramolecular Pd(II)-catalyzed C(sp³)–H amination represents a modern approach to forming the azetidine ring itself. rsc.org

These advanced reactions allow for the transformation of the basic azetidin-3-ol scaffold into more complex and functionally diverse molecules, which are valuable as building blocks in organic synthesis.

Advanced Computational Design and Machine Learning Applications in Azetidine Chemistry

Computational chemistry and machine learning (ML) are rapidly becoming indispensable tools in chemical research. ethz.chmorressier.com For azetidine chemistry, these methods offer powerful predictive capabilities that can accelerate discovery and optimization.

Researchers have successfully used computational models to predict the feasibility and yield of photocatalyzed reactions for creating azetidines. mit.edu By calculating frontier orbital energies, these models can quickly screen pairs of reactants (alkenes and oximes) to determine if they will react to form an azetidine, a process that would be time-consuming and resource-intensive to perform experimentally through trial-and-error. mit.edu

Future applications in this domain will likely include:

De Novo Design: Using ML algorithms to design novel azetidine derivatives with specific desired properties (e.g., solubility, reactivity, binding affinity for a biological target). ethz.ch

Reaction Prediction: Developing sophisticated models that can predict the outcome of unknown reactions involving azetidin-3-ols, guiding synthetic chemists toward the most promising pathways.

Spectroscopic Prediction: Training ML models to accurately predict spectroscopic data (e.g., NMR, IR spectra) for novel azetidine compounds, aiding in their characterization.

The integration of large chemical databases with ML algorithms promises to uncover hidden relationships between structure and reactivity in azetidine chemistry, paving the way for data-driven discovery. arizona.edu A survey of open-source software projects highlights the growing number of tools available for applying ML to computational chemistry. nih.gov

| Computational Application | Description | Potential Impact on Azetidine Chemistry |

| Quantum Mechanics (QM) | Calculates electronic structure and properties from first principles. | Predicts reactivity, transition states, and spectroscopic properties of specific azetidin-3-ol derivatives. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Explores conformational flexibility and interactions of azetidin-3-ols with their environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in chemical structure with changes in activity. | Develops models to predict the synthetic utility or chemical properties of new azetidine scaffolds. |

| Machine Learning (ML) | Uses algorithms to learn patterns from data. mit.edu | Accelerates catalyst discovery, predicts reaction outcomes, and designs novel azetidine structures in silico. mit.eduethz.ch |

Innovative Applications of Azetidin-3-ols in Organic Synthesis and Chemical Biology (non-clinical)

Beyond their presence in bioactive molecules, azetidin-3-ols and their derivatives are valuable tools in other areas of chemical science. Their rigid, three-dimensional structure makes them excellent scaffolds or building blocks for constructing more complex molecules.

In organic synthesis , functionalized azetidines serve as versatile intermediates. The ability to selectively open the ring or modify its substituents allows for the creation of diverse molecular architectures that would be difficult to access otherwise. For example, the intramolecular aminolysis of 3,4-epoxy amines can create an azetidine ring with an adjacent carbonyl group, providing a handle for further functionalization. frontiersin.orgnih.gov

In chemical biology , azetidine scaffolds can be incorporated into chemical probes to study biological processes. Their unique conformational constraints can be used to mimic peptide turns or to orient functional groups in a specific three-dimensional arrangement. This makes them useful for designing enzyme inhibitors or ligands for protein-protein interactions, where precise spatial positioning is crucial for activity. The synthesis of azetidines as heterocyclic bridged analogues of known natural products is an active area of research for developing new molecular probes. mdpi.com

Addressing Synthetic Challenges and Enhancing Scalability for Azetidin-3-ol Production

While many novel methods for azetidine synthesis are being developed at the laboratory scale, translating these to large-scale industrial production presents significant challenges. The scalability of a synthetic route is critical for its practical application, whether for producing chemical building blocks or advanced intermediates.

Key challenges that need to be addressed include:

Cost of Reagents: Many advanced catalysts, particularly those based on precious metals like gold or rhodium, can be prohibitively expensive for large-scale synthesis. acs.orgnih.gov

Purification: The separation of the desired azetidine product from catalysts, byproducts, and unreacted starting materials can be complex and costly, often requiring chromatography.

Handling of Hazardous Materials: Some synthetic routes may involve toxic or unstable intermediates (like diazo compounds) or reagents that require specialized handling procedures, complicating scale-up. nih.gov

Reaction Conditions: Reactions that require very low temperatures (-78 °C), high pressures, or specialized equipment (e.g., photoreactors) are often difficult and expensive to implement on an industrial scale. nih.gov

Future research will focus on developing robust and scalable processes. This includes designing syntheses that use cheaper, more abundant catalysts, minimize the need for chromatographic purification through crystallization or distillation, and operate under milder, more energy-efficient conditions. The development of robust processes for creating trisubstituted azetidines on a multigram scale demonstrates progress in this area. acs.org Overcoming these hurdles is essential for making the diverse chemical space offered by azetidin-3-ols readily accessible to the broader scientific community.

Q & A

Basic Research Questions

Q. What are optimized reaction conditions for synthesizing 3-(2-Chlorobenzyl)azetidin-3-ol with high yield?

- Methodology : Synthesis typically involves a multi-step process starting with the cyclization of precursors. Key steps include:

- Step 1 : Reacting 2-chlorobenzyl chloride with azetidine precursors in aprotic solvents (e.g., dimethylformamide, DMF) under nitrogen atmosphere.

- Step 2 : Using sodium hydride (NaH) as a base to deprotonate intermediates and promote ring closure .

- Optimization : Elevated temperatures (80–100°C) and continuous flow reactors improve scalability and yield (up to 75% in pilot studies) .

- Key Reagents : Sodium hydride, DMF, 2-chlorobenzyl chloride.

Q. Which analytical techniques are critical for characterizing 3-(2-Chlorobenzyl)azetidin-3-ol?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the azetidine ring and substituent positions. For example, hydroxyl protons appear as broad singlets near δ 4.5–5.0 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 214.06 for CHClNO) .

- TLC Monitoring : Used to track reaction progress (R ~0.3 in ethyl acetate/hexane, 3:7) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Antimicrobial Activity : Demonstrated moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) in broth microdilution assays .

- Enzyme Interactions : Preliminary docking studies suggest affinity for bacterial enoyl-ACP reductases (binding energy = -8.2 kcal/mol) .

- Screening Methods :

- In vitro : Minimum inhibitory concentration (MIC) assays.

- In silico : Molecular docking using AutoDock Vina .

Advanced Research Questions

Q. How does the chlorine position on the benzyl group influence biological activity?

- Structure-Activity Relationship (SAR) :

- 2-Chloro vs. 4-Chloro Derivatives : 2-Chloro analogs (e.g., 3-(2-Chlorobenzyl)azetidin-3-ol) show 30% higher antimicrobial activity than 4-chloro isomers due to steric effects enhancing target binding .

- Fluorine Substitution : Adding fluorine at the 6-position (as in 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol) increases hydrophobicity, improving membrane permeability (logP increased by 0.5 units) .

- Methodology : Compare IC values of analogs using standardized assays and computational lipophilicity predictions (e.g., Molinspiration).

Q. How can researchers resolve contradictions in reported synthetic yields?

- Analysis : Discrepancies arise from solvent choice and reaction scale. For example:

- DMF vs. THF : Yields drop by 15% in tetrahydrofuran (THF) due to poor intermediate solubility .

- Scale-Up : Batch reactors yield 60–70%, while continuous flow systems achieve 75–80% .

- Recommendations : Systematically vary solvents (DMF, acetonitrile) and bases (NaH, KCO) while monitoring byproducts via LC-MS.

Q. What strategies mitigate instability of 3-(2-Chlorobenzyl)azetidin-3-ol in aqueous solutions?

- Stability Data :

- Degradation : Hydroxyl group undergoes slow hydrolysis in water (t = 48 hrs at pH 7.4) .

- Solutions :

- Lyophilization : Store as lyophilized powder at -20°C.

- Buffering : Use phosphate-buffered saline (PBS) at pH 6.0 to reduce hydrolysis during biological assays .

Methodological Guidance

Q. How to design experiments comparing in vitro and in vivo efficacy?

- Protocol :

- In vitro : Use HepG2 cells for cytotoxicity screening (CC determination via MTT assay).

- In vivo : Administer 10–50 mg/kg doses in murine infection models, monitoring bacterial load reduction in organs .

- Data Interpretation : Correlate pharmacokinetic parameters (e.g., AUC, C) with efficacy metrics.

Q. What computational tools predict metabolic pathways for this compound?

- Tools :

- SwissADME : Predicts Phase I metabolism (hydroxylation at C4 of azetidine) and glucuronidation .

- CYP450 Docking : Identify potential interactions with CYP3A4 using Glide (Schrödinger Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.